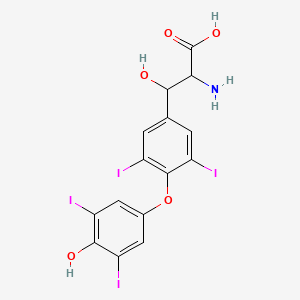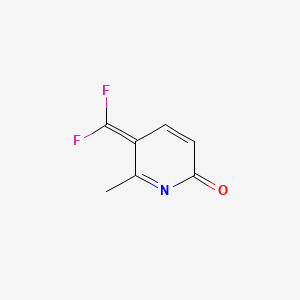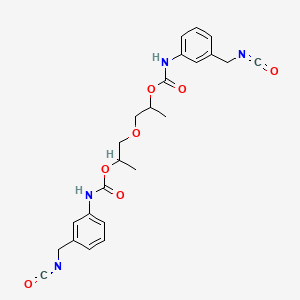
Carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is a complex organic compound with the molecular formula C20H18N4O6. This compound is known for its unique structural features, which include two isocyanate groups and a central oxydipropane-1,2-diyl linkage. It is primarily used in the synthesis of polymers and as a cross-linking agent in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} typically involves the reaction of 3-(isocyanatomethyl)phenyl isocyanate with oxydipropane-1,2-diol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
化学反应分析
Types of Reactions
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.
Polymerization Reactions: It acts as a cross-linking agent in polymerization reactions, forming three-dimensional polymer networks.
Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form carbamate derivatives.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving isocyanate groups.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polymer Networks: Formed during polymerization reactions.
科学研究应用
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent to synthesize high-performance polymers with enhanced mechanical properties.
Material Science: Employed in the development of advanced materials, such as coatings and adhesives, due to its ability to form strong covalent bonds.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering, where its biocompatibility and reactivity with biological molecules are advantageous.
Industrial Applications: Utilized in the production of foams, elastomers, and sealants, where its cross-linking properties improve product performance.
作用机制
The mechanism of action of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
相似化合物的比较
Similar Compounds
1,2-Ethanediyl bis{[3-(isocyanatomethyl)phenyl]carbamate}: Similar in structure but with an ethane-1,2-diyl linkage instead of an oxydipropane-1,2-diyl linkage.
Bis{[3-(isocyanatomethyl)phenyl]carbamate} of 1,2-propanediol: Similar in structure but with a propanediol linkage.
Uniqueness
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is unique due to its oxydipropane-1,2-diyl linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s flexibility and reactivity, making it suitable for a broader range of applications compared to its similar counterparts.
属性
CAS 编号 |
68092-74-0 |
|---|---|
分子式 |
C24H26N4O7 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
1-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propoxy]propan-2-yl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C24H26N4O7/c1-17(34-23(31)27-21-7-3-5-19(9-21)11-25-15-29)13-33-14-18(2)35-24(32)28-22-8-4-6-20(10-22)12-26-16-30/h3-10,17-18H,11-14H2,1-2H3,(H,27,31)(H,28,32) |
InChI 键 |
OIKLHRPYUMZODQ-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC(C)OC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
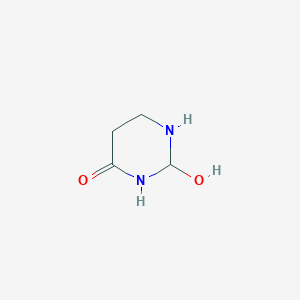
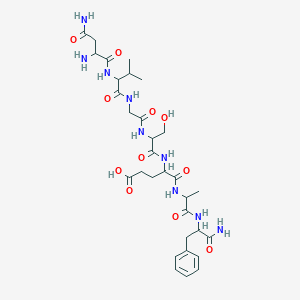

![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
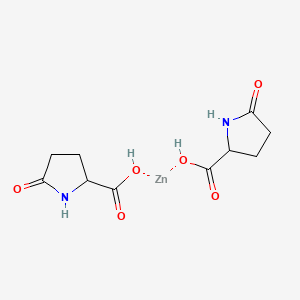
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
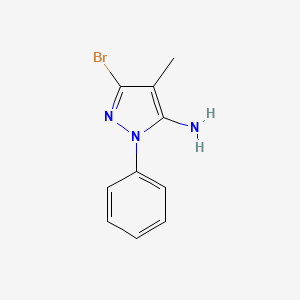
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
